3-(2-Chloro-6-nitrophenyl)propanoic acid

Chemical procurement Cost-effectiveness analysis Sourcing strategy

Irreproducible SAR data often stem from uncontrolled chloro-nitrophenyl substitution patterns. 3-(2-Chloro-6-nitrophenyl)propanoic acid (CAS 1480997-68-9) delivers the defined 2-chloro-6-nitro geometry essential for proximity-driven cyclization. • Ortho-nitro supports reductive cyclization to indoles, benzimidazoles, quinolines. • Clean scaffold (MW 229.62) enables diversity-oriented parallel synthesis. • ≥95% purity from multiple vendors ensures supply continuity.

Molecular Formula C9H8ClNO4
Molecular Weight 229.62
CAS No. 1480997-68-9
Cat. No. B2487567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-6-nitrophenyl)propanoic acid
CAS1480997-68-9
Molecular FormulaC9H8ClNO4
Molecular Weight229.62
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H8ClNO4/c10-7-2-1-3-8(11(14)15)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)
InChIKeyGMWQQPOJBMEQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloro-6-nitrophenyl)propanoic Acid — Identity & Procurement


3-(2-Chloro-6-nitrophenyl)propanoic acid (CAS 1480997-68-9) is a substituted aromatic propanoic acid derivative with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 g/mol . The compound features a phenyl ring bearing both chloro and nitro substituents at the 2- and 6-positions, respectively, with the propanoic acid moiety attached at the 1-position. This ortho-substitution pattern creates a sterically hindered environment around the nitro group that distinguishes it from its regional isomers. The compound is marketed by multiple research chemical suppliers as a small-molecule scaffold and organic synthesis building block, with typical commercial purity specifications of ≥95% .

1
Regioisomer-specific scaffold with 2-chloro-6-nitro substitution pattern Identity confirmed by ortho-ortho di-substituted aryl geometry
2
Multi-vendor procurement with consistent research-grade specifications Active stock across Asia-Pacific, European, and North American suppliers
3
Minimally functionalized aromatic propanoic acid building block No pre-installed stereocenters; supports divergent parallel synthesis

3-(2-Chloro-6-nitrophenyl)propanoic Acid: Isomer & Analog Specificity


The 2-chloro-6-nitro substitution pattern of CAS 1480997-68-9 is not interchangeable with other chloro-nitrophenyl propanoic acid isomers due to fundamentally distinct steric and electronic profiles that govern both synthetic utility and downstream biological target engagement. The ortho-ortho disposition of the chloro and nitro groups creates a unique di-ortho-substituted aryl environment that cannot be replicated by 4-nitro (para) or 5-nitro (meta) isomers . This substitution geometry directly affects key physicochemical parameters including the spatial orientation of the carboxylic acid moiety relative to the electron-withdrawing substituents, the compound's reactivity toward nucleophilic aromatic substitution, and its three-dimensional shape complementarity to biological binding pockets. Procurement of a generic chloro-nitrophenyl propanoic acid analog without verifying the exact substitution pattern will yield a compound with quantitatively different reactivity, metabolic stability, and target-binding characteristics—undermining experimental reproducibility and potentially invalidating SAR conclusions drawn from the incorrect scaffold [1].

Target Scaffold
2-Chloro-6-nitro isomer enables proximity-driven intramolecular cyclization pathways.
Potential Substitute
4-Nitro (para) isomer geometrically precludes direct ortho-nitro-sidechain interactions.
Regional isomer mismatch may alter reaction selectivity and biological target engagement.
Target Scaffold
Beta-substituted propanoic acid attachment ensures synthetic tractability via standard alkylation routes.
Potential Substitute
Alpha-substituted isomer (CAS 1699139-30-4) has been discontinued by major suppliers.
Sourcing disruption and complex alpha-arylation requirements limit interchangeability.

3-(2-Chloro-6-nitrophenyl)propanoic Acid — Comparative Evidence


Procurement Cost vs. 4-Nitro Regional Isomer

3-(2-Chloro-6-nitrophenyl)propanoic acid (CAS 1480997-68-9) demonstrates a substantial procurement cost advantage relative to its 4-nitro regional isomer. For a 2.5 g quantity, the 6-nitro compound is priced at ¥327,000 (approximately $2,240 USD at ¥146/USD) from a major Japanese research reagent supplier, equating to a per-gram cost of ¥130,800 (~$896/g) . In contrast, the 4-nitro isomer 3-(2-chloro-4-nitrophenyl)propanoic acid (CAS 501678-57-5) is listed at $2,200 per 2.5 g ($880/g) from a comparable supplier, with the 6-nitro variant offering a marginal 1.8% cost advantage per gram . More critically, the 6-nitro compound benefits from established multi-vendor availability across Asia-Pacific and North American distribution networks, whereas the 4-nitro isomer is primarily sourced through a more limited vendor pool, potentially impacting lead times and supply chain redundancy for large-scale procurement .

Procurement cost
Context-dependent
~$896/g for 2.5 g quantity; 1.8% cost difference vs. 4-nitro isomer (~$880/g).
Reported cost context is marginal; broader multi-vendor availability distinguishes procurement.
Data to verify; pricing sourced from single-vendor comparisons.
Chemical procurement Cost-effectiveness analysis Sourcing strategy

Commercial Availability vs. Positional Isomer

3-(2-Chloro-6-nitrophenyl)propanoic acid (CAS 1480997-68-9) is currently available as an active, in-stock research chemical from multiple validated suppliers across three continents . Its positional isomer, 2-(2-chloro-6-nitrophenyl)propanoic acid (CAS 1699139-30-4), which differs only in the attachment position of the propanoic acid moiety (alpha vs. beta carbon), has been discontinued by at least one major supplier and carries a 'Discontinued' product status designation . This market differentiation is not merely logistical but reflects underlying synthetic accessibility challenges: the 3-(propanoic acid) attachment at the beta-position may be more synthetically tractable via standard Heck coupling or malonic ester alkylation routes than the alpha-substituted 2-(propanoic acid) variant, which requires more complex alpha-arylation methodologies .

Commercial availability
Head-to-head
Active stock across multiple validated suppliers vs. alpha-isomer discontinued by major vendor.
Supports supply continuity for multi-year programs; alpha-substituted analog carries sourcing risk.
Commercial marketplace status reflects synthetic accessibility challenges.
Sourcing reliability Commercial availability Supply chain management

Scaffold vs. Hydroxy/Amino Acid Derivatives

3-(2-Chloro-6-nitrophenyl)propanoic acid (CAS 1480997-68-9) serves as a versatile, minimally functionalized aromatic propanoic acid scaffold (C9H8ClNO4, MW 229.62) that preserves the core 2-chloro-6-nitrophenyl motif without introducing additional stereocenters or hydrogen-bonding functionalities that would constrain derivatization options [1]. In contrast, functionalized derivatives such as 3-(2-chloro-5-nitrophenyl)-2-hydroxypropanoic acid (CAS 2228245-30-3) incorporate an alpha-hydroxy group (C9H8ClNO5, MW 245.62), introducing a chiral center (one undefined stereocenter, complexity index 280) and an additional hydrogen bond donor that alters both physicochemical properties (Topological Polar Surface Area = 103 Ų) and downstream synthetic versatility [2]. Similarly, 2-amino-3-(2-chloro-6-nitrophenyl)propanoic acid incorporates an alpha-amino group, creating an unnatural amino acid framework that targets distinct biological space (e.g., enzyme active sites, receptor binding pockets) rather than serving as a general-purpose scaffold . The minimally substituted scaffold of CAS 1480997-68-9 provides a cleaner starting point for divergent parallel synthesis and SAR campaigns where the researcher requires maximum flexibility in subsequent derivatization without pre-installed stereochemical or hydrogen-bonding bias .

Scaffold complexity
Class-level inference
C9H8ClNO4; MW 229.62; no stereocenters vs. hydroxylated analog (MW 245.62, 1 stereocenter, TPSA=103 Ų).
Cleaner derivatization starting point without pre-installed stereochemical or H-bonding bias.
Data to verify; computed properties from PubChem and supplier databases.
Small molecule scaffold Medicinal chemistry SAR exploration

Ortho-Nitro Substitution: Synthetic Utility

The 2-chloro-6-nitro substitution pattern of CAS 1480997-68-9 confers synthetic advantages distinct from its 4-nitro and 5-nitro isomers in key transformations. In the 6-nitro (ortho to attachment point) configuration, the nitro group is positioned adjacent to the propanoic acid-bearing carbon, enabling proximity-driven intramolecular cyclization pathways that are geometrically inaccessible in the 4-nitro isomer (CAS 501678-57-5) where the nitro group resides para to the attachment point . The 4-nitro isomer has been documented in reduction reactions yielding 3-(2-chloro-4-aminophenyl)propanoic acid and in nucleophilic substitution producing 3-(2-hydroxy-4-nitrophenyl)propanoic acid and related derivatives . The 6-nitro variant is expected to undergo analogous transformations but with different regioselectivity and reaction rates due to the altered electronic environment. Additionally, the ortho-nitro group in CAS 1480997-68-9 can participate in photochemical and reductive cyclizations (e.g., to indoles, benzimidazoles, or quinoline derivatives) that require proximity between the nitro group and the side-chain functionality—a geometric requirement that the para-nitro isomer cannot satisfy. This makes the 6-nitro scaffold uniquely suited for heterocycle construction campaigns targeting nitrogen-containing fused ring systems .

Synthetic utility
Class-level inference
Ortho-nitro geometry uniquely enables proximity-driven heterocycle formation (indoles, benzimidazoles).
Supports access to nitrogen-containing fused ring systems inaccessible to para-isomer.
Inferred from general ortho-nitroaromatic reactivity principles.
Organic synthesis Building block utility Reaction selectivity

Supplier Purity Consistency

3-(2-Chloro-6-nitrophenyl)propanoic acid (CAS 1480997-68-9) is offered by multiple validated suppliers with consistent minimum purity specifications of ≥95%, a benchmark that facilitates cross-vendor procurement without requiring revalidation of material quality . This consistency across the supplier base—spanning AKSci (USA, 95% min purity) , CymitQuimica/Biosynth (Europe, min. 95%) , and Fujifilm Wako (Japan, research grade) —provides procurement flexibility and reduces the analytical burden associated with vendor changes during ongoing research programs. In contrast, functionalized analogs such as 3-(2-chloro-5-nitrophenyl)-2-hydroxypropanoic acid (CAS 2228245-30-3) show greater variability in listed purity specifications across suppliers, and some analogs like 2-(2-chloro-6-nitrophenyl)propanoic acid have been discontinued entirely, eliminating procurement optionality .

Purity consistency
Supporting evidence
Consistent ≥95% minimum purity benchmark across North American, European, and Asia-Pacific suppliers.
Supports vendor switching and batch-to-batch comparability without synthetic protocol revalidation.
Functionalized analogs show supplier-dependent variation; some isomers are discontinued.
Quality assurance Vendor qualification Analytical chemistry

3-(2-Chloro-6-nitrophenyl)propanoic Acid: Research & Industrial Applications


SAR with Ortho-Nitroaryl Scaffolds

3-(2-Chloro-6-nitrophenyl)propanoic acid (CAS 1480997-68-9) is optimally deployed as a core scaffold in structure-activity relationship (SAR) campaigns where the 2-chloro-6-nitrophenyl motif is a required pharmacophoric element and the carboxylic acid provides a conjugation handle for amide, ester, or heterocycle formation. The ortho-nitro geometry uniquely supports proximity-driven cyclization to nitrogen-containing fused ring systems (e.g., indoles, benzimidazoles, quinolines) that are inaccessible with the para-nitro isomer [1]. The compound's status as an actively stocked, multi-vendor building block (AKSci, Fujifilm Wako, CymitQuimica, Shaoyuan) with consistent ≥95% purity specifications across suppliers makes it suitable for multi-year lead optimization programs where supply continuity and batch-to-batch consistency are critical for reproducible biological data. Researchers should prioritize this scaffold when the 2,6-substitution pattern is structurally mandated by docking models or when the intended synthetic sequence involves nitro-group participation in intramolecular cyclization.

Diversity-Oriented Parallel Synthesis

The minimally functionalized nature of CAS 1480997-68-9—lacking pre-installed stereocenters, additional H-bond donors beyond the carboxylic acid, or extraneous polar functionality—positions it as an ideal starting point for diversity-oriented parallel synthesis [1]. Unlike its hydroxylated analog 3-(2-chloro-5-nitrophenyl)-2-hydroxypropanoic acid (MW 245.62, TPSA = 103 Ų, 1 stereocenter) , the target compound (MW 229.62) imposes no stereochemical bias and introduces no additional hydrogen-bonding constraints on downstream derivatization. This clean scaffold enables chemists to install diverse amine, alcohol, or heterocyclic substituents at the carboxylic acid position without needing to manage stereochemical outcomes or protect additional polar functionality. The compound's commercial availability at quantities ranging from 100 mg to 10 g through Fujifilm Wako and other suppliers supports both pilot-scale library validation and full-scale parallel synthesis campaigns.

Agrochemical Ortho-Nitroaryl Intermediates

Chloro-nitrophenyl esters and propanoic acid derivatives have established precedent in fungicidal applications, with documented activity against Pyricularia oryzae and Cochliobolus miyabeanus—pathogens causing significant economic damage to rice crops [1]. The 2-chloro-6-nitro substitution pattern of CAS 1480997-68-9 provides a sterically hindered nitroaromatic framework that may confer enhanced metabolic stability relative to less hindered isomers, though direct comparative agrochemical efficacy data for this specific compound are not available in the public domain. Researchers developing novel crop protection agents may leverage this scaffold as a synthetic entry point to chloro-nitrophenyl esters and amides, capitalizing on the ortho-nitro group's ability to participate in reductive transformations to amino intermediates that are common structural motifs in commercial agrochemicals. The compound's availability through major research chemical suppliers supports early-stage agrochemical discovery workflows.

Nitroreductase-Responsive Chemical Probes

The ortho-nitro group in CAS 1480997-68-9 may serve as a trigger for nitroreductase (NTR)-mediated activation in chemical biology probe design, where reduction of the nitro group to an amino group can unmask a fluorescent reporter, release a cytotoxic payload, or trigger a bioorthogonal reaction cascade. The 2-chloro-6-nitro geometry creates a distinctive steric environment around the nitro group that may modulate the rate of enzymatic reduction relative to less hindered para-nitro or meta-nitro isomers. While direct comparative kinetic data for NTR-mediated reduction of CAS 1480997-68-9 versus its regional isomers are not publicly available, the compound's structural features—including the electron-withdrawing chloro substituent ortho to the nitro group and the pendant propanoic acid handle for bioconjugation—align with design principles for nitroreductase-responsive probe scaffolds [1]. Researchers developing hypoxia-sensing probes or NTR-activated prodrugs may evaluate this compound alongside its isomers to establish structure-reduction rate relationships.

Application
Selection Property
Validation Focus
Ortho-nitroaryl SAR exploration
2,6-substitution pattern identity
Proximity-driven cyclization and target engagement outcome
Diversity-oriented library synthesis
Minimally functionalized scaffold profile
Derivatization flexibility and stereochemical constraint assessment
Agrochemical intermediate research
Ortho-nitro electronic and steric context
Reductive transformation pathway to amino intermediates
Nitroreductase-responsive probe design
Sterically hindered nitro group environment
Enzymatic reduction rate and structure-kinetics relationship

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Chloro-6-nitrophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.